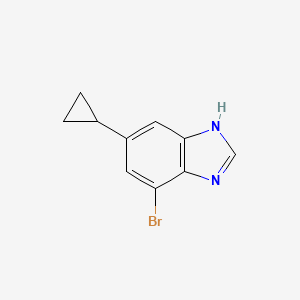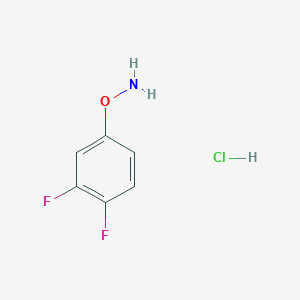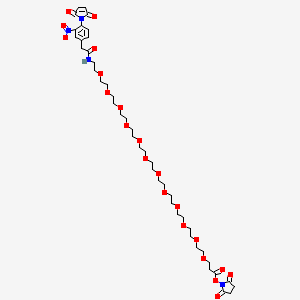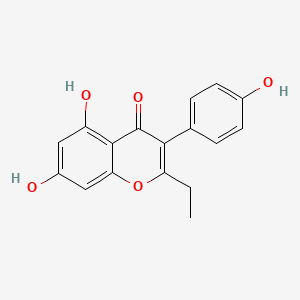
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with an azidopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with 3-azidopropyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature; lithium aluminum hydride, ether, low temperature.
Major Products Formed:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Aplicaciones Científicas De Investigación
1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also facilitate the formation of covalent bonds with target proteins, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Pyrimidine-2,4(1H,3H)-dione: The parent compound without the azidopropyl group.
1-(3-Aminopropyl)pyrimidine-2,4(1H,3H)-dione: The reduced form of 1-(3-Azidopropyl)pyrimidine-2,4(1H,3H)-dione.
1-(3-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione: A hydroxylated analog.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it a valuable intermediate in click chemistry and other synthetic applications.
Propiedades
Fórmula molecular |
C7H9N5O2 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
1-(3-azidopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9N5O2/c8-11-9-3-1-4-12-5-2-6(13)10-7(12)14/h2,5H,1,3-4H2,(H,10,13,14) |
Clave InChI |
ORMJYXRRCYJRMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)NC1=O)CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)

